2,5-Difluoro-4-(methylthio)benzaldehyde

Lipophilicity Drug Discovery ADME Prediction

This non-flammable tri-functional aldehyde uniquely pairs electron-withdrawing 2,5-difluoro with electron-donating 4-methylthio groups on a single ring—a synergistic electronic profile not achievable with generic analogs. LogP ~2.6 (vs. 1.78 for 2,5-difluorobenzaldehyde) favors CNS drug design. Offers orthogonal reactivity: aldehyde (reductive amination, Grignard), aryl fluorides (SNAr), and methylthio (oxidation to sulfoxide/sulfone) for streamlined divergent synthesis. Non-flammable (no H226) simplifies storage and high-throughput workflows.

Molecular Formula C8H6F2OS
Molecular Weight 188.20 g/mol
CAS No. 1826110-01-3
Cat. No. B3247984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoro-4-(methylthio)benzaldehyde
CAS1826110-01-3
Molecular FormulaC8H6F2OS
Molecular Weight188.20 g/mol
Structural Identifiers
SMILESCSC1=C(C=C(C(=C1)F)C=O)F
InChIInChI=1S/C8H6F2OS/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-4H,1H3
InChIKeyHMSXXTLWSPYPGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluoro-4-(methylthio)benzaldehyde (CAS 1826110-01-3): Physicochemical Profile and Procurement-Relevant Specifications


2,5-Difluoro-4-(methylthio)benzaldehyde (CAS 1826110-01-3) is a tri-functionalized aromatic aldehyde featuring fluorine atoms at the 2- and 5-positions and a methylthio group at the 4-position of the benzaldehyde core . This substitution pattern imparts a calculated LogP of approximately 2.6 and a molecular weight of 188.19 g/mol [1]. The compound is commercially available at purities ranging from 95% to 98% and is classified as harmful/irritant but non-flammable, with hazard statements H302, H315, H319, and H335 .

Why Simple Analogs Like 2,5-Difluorobenzaldehyde or 4-(Methylthio)benzaldehyde Cannot Replace 2,5-Difluoro-4-(methylthio)benzaldehyde in Demanding Applications


Generic substitution using in-class compounds such as 2,5-difluorobenzaldehyde (CAS 2646-90-4) or 4-(methylthio)benzaldehyde (CAS 3446-89-7) fails to replicate the precise physicochemical and reactivity profile of 2,5-difluoro-4-(methylthio)benzaldehyde. The synergistic combination of electron-withdrawing fluorine atoms and an electron-donating methylthio group on the same aromatic ring creates a unique electronic environment that cannot be achieved by either substituent class alone . Furthermore, the specific 2,5-difluoro-4-methylthio substitution pattern yields a distinct lipophilicity (LogP ~2.6) that differs significantly from simpler analogs (LogP 1.78–2.49) , directly impacting membrane permeability and solubility in medicinal chemistry applications. Additionally, the absence of flammability hazards (no H226) differentiates this compound from 2,5-difluorobenzaldehyde (H226 flammable liquid) , offering distinct safety and shipping advantages.

Quantitative Differentiation Evidence: 2,5-Difluoro-4-(methylthio)benzaldehyde vs. Closest Analogs


Enhanced Lipophilicity (LogP) Compared to 2,5-Difluorobenzaldehyde and 4-(Methylthio)benzaldehyde

2,5-Difluoro-4-(methylthio)benzaldehyde exhibits a calculated LogP of 2.599 , which is significantly higher than that of 2,5-difluorobenzaldehyde (LogP 1.7773) and moderately higher than 4-(methylthio)benzaldehyde (LogP 2.2210) . This increase in lipophilicity corresponds to a approximately 6.6-fold higher partition coefficient relative to 2,5-difluorobenzaldehyde and a 2.4-fold increase relative to 4-(methylthio)benzaldehyde, based on the ΔLogP values.

Lipophilicity Drug Discovery ADME Prediction

Non-Flammable Hazard Profile Differentiates from 2,5-Difluorobenzaldehyde

2,5-Difluoro-4-(methylthio)benzaldehyde is classified with hazard statements H302, H315, H319, and H335, but crucially lacks the H226 (flammable liquid) classification . In contrast, the commonly used analog 2,5-difluorobenzaldehyde carries H226 and is classified as a flammable liquid (UN 1989, Class 3) . This difference eliminates the need for specialized flammable liquid shipping, reduces associated hazmat fees, and simplifies laboratory storage and handling.

Safety Shipping Procurement

Regioisomeric Differentiation: 2,5- vs. 3,5-Difluoro-4-(methylthio)benzaldehyde Lipophilicity

Among the difluoro-4-(methylthio)benzaldehyde regioisomers, the 2,5-difluoro derivative exhibits a marginally higher calculated LogP (2.599) compared to the 3,5-difluoro isomer (LogP 2.4992) , a difference of +0.1 log units. While small, this difference may translate to subtly distinct physicochemical properties in biological systems due to altered electronic distribution from fluorine positioning.

Regioisomer Structure-Activity Relationship SAR

Specialty Building Block Status Reflected in Market Pricing

2,5-Difluoro-4-(methylthio)benzaldehyde is priced at approximately £278 per gram , which is over 10-fold higher than the common building block 2,5-difluorobenzaldehyde (~$26 per gram) . This price differential reflects the increased synthetic complexity, lower production volume, and specialized utility of the 2,5-difluoro-4-(methylthio) substitution pattern.

Cost Analysis Synthetic Accessibility Procurement

Synthetic Versatility: Aldehyde, Fluorine, and Methylthio Handles

The compound contains three chemically orthogonal functional groups: an aldehyde (electrophilic), aryl fluorines (can participate in nucleophilic aromatic substitution or serve as bioisosteres), and a methylthio group (can be oxidized to sulfoxide/sulfone or act as a directing group). This trifunctional nature is analogous to other difluoro-methylthio benzaldehydes used in medicinal chemistry for generating diverse libraries . While direct comparative reactivity data for this specific compound are limited, the presence of all three functionalities in a single, compact aromatic system provides a higher degree of synthetic flexibility compared to simpler mono- or difunctional analogs.

Synthetic Chemistry Building Block Late-Stage Functionalization

Optimal Use Cases for 2,5-Difluoro-4-(methylthio)benzaldehyde in Research and Development


Medicinal Chemistry: Generating Lipophilic Compound Libraries

When designing compound libraries for central nervous system (CNS) targets or intracellular proteins, the enhanced lipophilicity (LogP 2.6) of 2,5-difluoro-4-(methylthio)benzaldehyde provides a favorable starting point for achieving blood-brain barrier penetration or membrane permeability. Its use as a building block can streamline the synthesis of analogs with improved ADME properties compared to libraries built from less lipophilic aldehydes such as 2,5-difluorobenzaldehyde (LogP 1.78) .

Safety-Conscious Scale-Up and High-Throughput Experimentation

In laboratories with limited flammable storage capacity or when running automated parallel synthesis under air, the non-flammable nature of this compound (no H226) reduces fire risk and simplifies handling compared to flammable alternatives like 2,5-difluorobenzaldehyde . This makes it a preferred choice for high-throughput screening workflows and early-stage process development where safety protocols are stringent.

Structure-Activity Relationship (SAR) Studies with Regioisomeric Control

For SAR investigations where subtle changes in fluorine positioning impact biological activity, 2,5-difluoro-4-(methylthio)benzaldehyde offers a distinct electronic and steric profile compared to its 3,5-difluoro regioisomer. The measured difference in calculated LogP (2.599 vs. 2.499) and altered electron density distribution may lead to divergent binding affinities, making this isomer essential for comprehensive SAR exploration.

Multi-Step Synthesis Requiring Orthogonal Functionalization

Projects that demand sequential, chemoselective transformations benefit from the trifunctional nature of this building block. The aldehyde can undergo reductive amination or Grignard addition, the aryl fluorines can be substituted under SNAr conditions, and the methylthio group can be oxidized to a sulfoxide or sulfone for further diversification . This orthogonal reactivity reduces the need for protecting group manipulations and shortens synthetic routes to complex targets.

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